2-(2-(Diphenylphosphino)ethyl)pyridine

Vue d'ensemble

Description

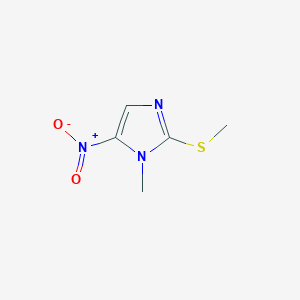

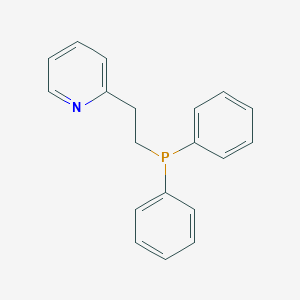

2-(2-(Diphenylphosphino)ethyl)pyridine, also known as 1-(Diphenylphosphino)-2-(2-pyridyl)ethane or Diphenyl (2-(pyridin-2-yl)ethyl)phosphine, is a compound with the empirical formula C19H18NP . It is commonly used as a ligand in organic synthesis and metal-catalyzed reactions due to its good chemical properties and thermal stability .

Synthesis Analysis

The synthesis of 2-(2-(Diphenylphosphino)ethyl)pyridine involves a multi-step reaction. The first step involves the use of potassium carbonate and Methyltriphenylphosphonium bromide in 1,4-dioxane under reflux conditions for 16 hours. The second step involves the use of (μ-oxo)bis[(1,2-ethanediamino-N,N’-bis(salicylidene))iron(III)] in acetonitrile for 72 hours at 20°C under an inert atmosphere .Molecular Structure Analysis

The molecular structure of 2-(2-(Diphenylphosphino)ethyl)pyridine consists of a pyridine ring attached to an ethyl chain, which is further connected to a diphenylphosphino group . This structure allows it to act as a bidentate ligand, capable of coordinating with metal ions through both the nitrogen atom of the pyridine ring and the phosphorus atom of the diphenylphosphino group .Chemical Reactions Analysis

2-(2-(Diphenylphosphino)ethyl)pyridine is often used as a ligand in various metal-catalyzed reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis

2-(2-(Diphenylphosphino)ethyl)pyridine is a solid compound with a melting point of 58-62°C and a predicted boiling point of 422.2±28.0°C . It has a molecular weight of 291.33 .Applications De Recherche Scientifique

Pharmaceutical Research Building Block

This compound serves as a versatile building block in pharmaceutical research, aiding in the development of innovative therapeutics for various health conditions .

Metal-Catalyzed Reactions

It acts as a ligand for metal-catalyzed reactions such as carbonylations, hydration, dehydrogenative coupling, carbostannylation, distannylation, and silylation .

Mitsunobu Reaction

It is used as a reagent in the Mitsunobu reaction, which is a synthetic process used to invert the configuration of secondary alcohols or to exchange hydroxyl groups for other nucleophiles .

Enantioselective Synthesis

The compound is a chiral phosphine ligand used for enantioselective synthesis, providing high yield and high enantioselectivity in the synthesis of chiral molecules .

Polymerization Catalyst

It has been evaluated as a catalyst in the polymerization of phenylacetylene, showcasing moderate catalytic activity .

2-[2-(Diphenylphosphino)ethyl]pyridine in pharmaceutical research Diphenyl-2-pyridylphosphine applications Chiral phosphine ligand for enantioselective synthesis Polymerization catalyst

Safety And Hazards

Orientations Futures

Given its wide range of applications in various metal-catalyzed reactions, 2-(2-(Diphenylphosphino)ethyl)pyridine is likely to continue to be a valuable tool in organic synthesis and catalysis. Future research may focus on exploring new reactions that can be catalyzed by this compound, as well as developing more efficient and environmentally friendly synthesis methods .

Propriétés

IUPAC Name |

diphenyl(2-pyridin-2-ylethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18NP/c1-3-10-18(11-4-1)21(19-12-5-2-6-13-19)16-14-17-9-7-8-15-20-17/h1-13,15H,14,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSGXAZDYSTSKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCC2=CC=CC=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346404 | |

| Record name | 2-[2-(Diphenylphosphanyl)ethyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(Diphenylphosphino)ethyl)pyridine | |

CAS RN |

10150-27-3 | |

| Record name | 2-[2-(Diphenylphosphanyl)ethyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-(Diphenylphosphino)ethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-(2-(Diphenylphosphino)ethyl)pyridine useful in the context of transition metal chemistry?

A1: 2-(2-(Diphenylphosphino)ethyl)pyridine, often abbreviated as PPh2Etpy, is a P,N-type bidentate ligand. These ligands are valuable in coordination chemistry because they can bind to transition metals through two different donor atoms – phosphorus and nitrogen in this case. This binding mode can influence the electronic and steric properties around the metal center, impacting the reactivity and catalytic activity of the resulting metal complexes. [, , , , ]

Q2: How does the structure of 2-(2-(Diphenylphosphino)ethyl)pyridine affect the nuclearity of nickel complexes?

A2: Research has demonstrated that subtle changes in the ligand structure can drastically alter the resulting metal complexes. For example, while 2-(2-(Diphenylphosphino)ethyl)pyridine with a CH2CH2 spacer between the phosphorus and nitrogen donor atoms forms dinuclear nickel complexes [], its analogue, 2-methyloxy(diphenylphosphino)pyridine, featuring a CH2-O spacer, yields mononuclear nickel species []. This difference highlights the importance of ligand design in controlling the nuclearity and potentially the catalytic properties of metal complexes.

Q3: Can 2-(2-(Diphenylphosphino)ethyl)pyridine based rhodium complexes be used for phenylacetylene polymerization?

A3: While rhodium complexes bearing 2-(diphenylphosphino)pyridine (lacking the ethyl spacer) showed limited activity for phenylacetylene polymerization, a rhodium complex with 2-(2-(Diphenylphosphino)ethyl)pyridine demonstrated moderate catalytic activity for this reaction []. This contrast suggests that the ethyl spacer in PPh2Etpy may play a role in improving the catalyst's interaction with the substrate or influencing the reaction mechanism, leading to enhanced polymerization activity. []

Q4: Has 2-(2-(Diphenylphosphino)ethyl)pyridine been explored in the context of Suzuki-Miyaura cross-coupling reactions?

A4: Yes, palladium(II) complexes incorporating 2-(2-(Diphenylphosphino)ethyl)pyridine have been investigated as potential catalysts for Suzuki-Miyaura cross-coupling reactions []. This research explored the impact of varying the imidazole ligand within the complex on the catalytic activity at room temperature. Interestingly, the complex containing N-butylimidazole exhibited superior activity compared to its counterparts, indicating the potential for fine-tuning catalytic performance by modifying ancillary ligands within the complex. []

Q5: What are some other applications of 2-(2-(Diphenylphosphino)ethyl)pyridine in catalysis?

A5: Rhodium(I) complexes containing 2-(2-(Diphenylphosphino)ethyl)pyridine have demonstrated promising activity in the catalytic transfer hydrogenation of carbonyl compounds []. This reaction, which reduces carbonyl groups to alcohols, is important in organic synthesis. The reported complexes exhibited good catalytic activity and high conversion rates, highlighting their potential for this type of transformation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)

![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)

![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)